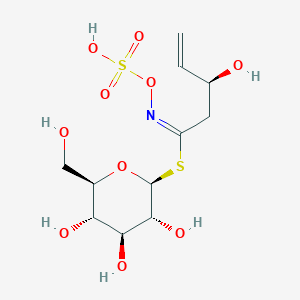
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a chemical compound that has gained significant attention in the scientific community. This compound is widely used in various fields of research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- needs further investigation.
Biochemical and Physiological Effects:
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is relatively safe to use in laboratory experiments. Further studies are required to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized. This compound is also highly selective for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in complex biological samples. However, one of the main limitations of using Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is its limited solubility in aqueous solutions. This can limit its application in certain laboratory experiments.
Orientations Futures
There are several future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. One of the main areas of research is the development of new fluorescent probes for detecting metal ions in complex biological samples. Another area of research is the development of new drugs and pharmaceuticals based on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. Further studies are also required to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a unique chemical compound that has gained significant attention in the scientific community. This compound has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. While the exact mechanism of action and biochemical and physiological effects of this compound are not well understood, further research is required to unlock its full potential.
Méthodes De Synthèse
The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- involves a series of chemical reactions. The first step involves the reaction of benzoyl chloride with diethylamine to form N,N-diethylbenzamide. This intermediate compound is then reacted with 3-chloropropyl isopropyl sulfide to form the final product, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. The synthesis method of this compound is well established and has been reported in various scientific journals.
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and cadmium. It has also been used as a ligand for metal complexes and as a reagent for the synthesis of various organic compounds. Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has also been used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
16531-40-1 |
|---|---|
Formule moléculaire |
C17H28N2OS |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21) |
Clé InChI |
IICKGNMWOVKOMA-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES canonique |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
Autres numéros CAS |
16531-40-1 |
Synonymes |
N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)




![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)



